8-Bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine
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Overview
Description
8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine: is a heterocyclic compound that features a bromine atom at the 8th position of the pyrido[2,3-f][1,4]oxazepine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a pyrido[2,3-f][1,4]oxazepine precursor using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-f][1,4]oxazepines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, 8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: Its structural features make it a candidate for the development of new therapeutic agents targeting various biological pathways .
Industry: In industry, 8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine involves its interaction with specific molecular targets. The bromine atom and the oxazepine ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- 8-chloro-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine
- 8-fluoro-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine
- 8-iodo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine
Comparison: Compared to its analogs, 8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and iodo counterparts .
Properties
Molecular Formula |
C8H9BrN2O |
---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
8-bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine |
InChI |
InChI=1S/C8H9BrN2O/c9-6-3-8-7(11-4-6)5-10-1-2-12-8/h3-4,10H,1-2,5H2 |
InChI Key |
NECOFDZWXMGXER-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)N=CC(=C2)Br |
Origin of Product |
United States |
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